molecular formula C18H17NO4S B2370955 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2379988-52-8

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2370955
CAS No.: 2379988-52-8
M. Wt: 343.4
InChI Key: PDDSPQSGUHQSDH-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where furan and thiophene derivatives are reacted with appropriate aldehydes under controlled conditions to form the desired compound . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

    Methoxyphenoxy Derivatives: Compounds such as 2-methoxyphenol.

Uniqueness

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of furan, thiophene, and methoxyphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-21-16-5-2-3-6-17(16)23-11-18(20)19-10-14-9-13(12-24-14)15-7-4-8-22-15/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSPQSGUHQSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CS2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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